N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide
Description
This compound features a furan-2-yl group, a 4-(4-methoxyphenyl)-substituted piperazine ring, and a cyclohexanecarboxamide moiety. The 4-methoxyphenyl group on the piperazine ring may enhance receptor binding through hydrogen bonding and hydrophobic interactions, while the cyclohexanecarboxamide contributes to metabolic stability .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-29-21-11-9-20(10-12-21)26-13-15-27(16-14-26)22(23-8-5-17-30-23)18-25-24(28)19-6-3-2-4-7-19/h5,8-12,17,19,22H,2-4,6-7,13-16,18H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQALORSKZNQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3CCCCC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C26H31N3O4
- Molecular Weight : 449.5 g/mol
- Structural Features : The compound contains a furan ring, a piperazine moiety, and a cyclohexanecarboxamide group, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, neuroprotective, and antitumor agent.
1. Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation.
2. Neuroprotective Effects
In vivo studies have demonstrated that this compound significantly prolongs survival in models of acute cerebral ischemia. The compound's neuroprotective effects are attributed to its ability to reduce oxidative stress and apoptosis in neuronal cells .
3. Antitumor Activity
Preliminary screening for antitumor activity has shown promising results. The compound was tested against various cancer cell lines and exhibited cytotoxic effects, potentially through the induction of apoptosis and cell cycle arrest .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Protein Tyrosine Phosphatases : Similar compounds have been noted for their ability to inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways .
- Modulation of G Protein-Coupled Receptors (GPCRs) : The structural characteristics suggest potential interactions with GPCRs, impacting intracellular calcium levels and downstream signaling cascades .
Case Studies and Research Findings
Scientific Research Applications
Anti-Virulence Activity
One of the notable applications of this compound is its anti-virulence activity against Mycobacterium tuberculosis. Research indicates that it inhibits protein tyrosine phosphatase B (PtpB), which is crucial for the pathogen's virulence. This inhibition disrupts signal transduction pathways in macrophages, potentially leading to reduced pathogenicity. The compound has shown efficacy in preclinical studies, demonstrating its potential as a therapeutic agent against tuberculosis .
Neuropharmacological Effects
The structural features of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide suggest possible applications in neuropharmacology. Compounds containing piperazine and furan moieties are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This compound may exhibit anxiolytic or antidepressant-like effects, although further studies are required to elucidate these mechanisms .
Table 1: Summary of Research Findings
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Structural Variations
The table below highlights key differences between the target compound and structurally related analogues:
Key Observations:
- Piperazine Substitution: The 4-methoxyphenyl group in the target compound contrasts with fluorine (e.g., ) or alternative methoxy positions (e.g., ).
- Carboxamide Variations : Cyclohexanecarboxamide (target) offers rigidity and lipophilicity, whereas thiophene-carboxamide () may improve π-π stacking in receptor pockets. Ethanediamide derivatives () introduce additional hydrogen-bonding sites.
Pharmacological and Receptor Binding Insights
- Serotonin Receptor Targeting : Analogues like 18F-Mefway and 18F-FCWAY () share structural motifs with the target compound, particularly the piperazine-carboxamide framework. The 4-methoxyphenyl group in the target may mimic the 2-methoxyphenyl group in 18F-FCWAY, which is critical for 5-HT1A receptor binding .
- Antidepressant Potential: Fluorinated piperazine derivatives () exhibit antidepressant effects, but the target compound’s methoxy group could offer improved selectivity for specific receptor subtypes.
- Analgesic and Opioid Activity : Compounds with piperidine and naphthalene groups () show analgesic properties, whereas the target’s furan and cyclohexane groups may prioritize different receptor interactions.
Physicochemical Properties
- Solubility : The cyclohexanecarboxamide in the target compound likely reduces aqueous solubility compared to sulfonamide derivatives (), impacting formulation strategies.
Q & A
Advanced Research Question
- Protocol : Incubate compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Sampling : Collect aliquots at 0, 15, 30, 60 min. Quench with ice-cold ACN .
- Analysis : LC-MS/MS quantifies parent compound depletion. Calculate t₁/₂ using first-order kinetics. Piperazine derivatives typically show moderate stability (t₁/₂ ≈ 30–40 min) .
What computational tools predict off-target interactions or toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
